N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a difluoropyridinyl group, a methylimidazolyl group, and a morpholinyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazine core, followed by the introduction of the difluoropyridinyl, methylimidazolyl, and morpholinyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring, potentially altering the compound’s properties.
Substitution: The difluoropyridinyl, methylimidazolyl, and morpholinyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling processes.
Comparison with Similar Compounds
Compared to other triazine derivatives, 2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups. Similar compounds include:
- 2-N-[1-(3,5-dichloropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
- 2-N-[1-(3,5-dibromopyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine These compounds share a similar triazine core but differ in the substituents attached to the pyridinyl group. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact their chemical and biological properties, making each compound unique in its own right.
Properties
Molecular Formula |
C18H21F2N9O |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-N-[1-(3,5-difluoropyridin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H21F2N9O/c1-11(15-13(20)7-12(19)8-21-15)23-16-25-17(24-14-9-28(2)10-22-14)27-18(26-16)29-3-5-30-6-4-29/h7-11H,3-6H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
MGTJMOFKCZSNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)F)NC2=NC(=NC(=N2)NC3=CN(C=N3)C)N4CCOCC4 |
Origin of Product |
United States |
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